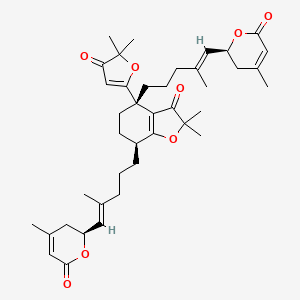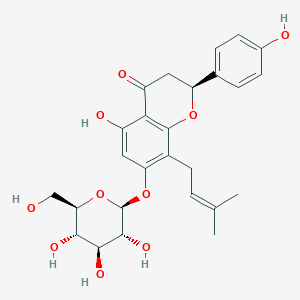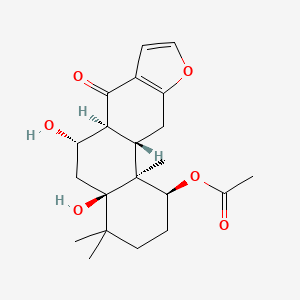
Aphadilactone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aphadilactone C is a naturally occurring diterpenoid dimer derived from plants in the Meliaceae family, such as Aphanamixis grandifolia . It is known for its potent and selective inhibition of the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme, with an IC50 value of 0.46 μM . Additionally, this compound exhibits significant antimalarial activity, with an IC50 value of 170 nM .
Applications De Recherche Scientifique
Aphadilactone C has several scientific research applications, including:
Chemistry: Used as a selective inhibitor of the DGAT-1 enzyme, which is involved in triglyceride synthesis.
Medicine: Potential therapeutic applications in treating metabolic disorders due to its inhibition of DGAT-1.
Industry: Limited industrial applications due to its primary use in scientific research.
Mécanisme D'action
Target of Action
Aphadilactone C is a potent and selective inhibitor of Diacylglycerol acyltransferase 1 (DGAT-1) .
Mode of Action
It is known that this compound interacts with dgat-1, inhibiting its activity . This interaction disrupts the synthesis of TAG, which is crucial for the storage of energy in the body .
Biochemical Pathways
By inhibiting DGAT-1, this compound disrupts the synthesis of TAG . This disruption can affect various metabolic processes in the body, particularly those related to energy storage and utilization.
Result of Action
This compound’s inhibition of DGAT-1 disrupts the synthesis of TAG . This disruption can potentially lead to changes in energy storage and utilization in the body. This compound also shows significant antimalarial activities .
Analyse Biochimique
Biochemical Properties
Aphadilactone C plays a crucial role in biochemical reactions by inhibiting the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1) with an IC50 of 0.46 μM . DGAT-1 is involved in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT-1, this compound can reduce the formation of triglycerides, which is significant in metabolic processes and diseases such as obesity and diabetes . Additionally, this compound exhibits antimalarial activity with an IC50 value of 170 nM, indicating its potential in combating malaria .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DGAT-1, this compound affects lipid metabolism within cells, leading to reduced triglyceride synthesis . This inhibition can alter cell signaling pathways related to lipid metabolism and energy homeostasis. Furthermore, the antimalarial activity of this compound suggests its impact on the cellular processes of Plasmodium species, the causative agents of malaria .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of DGAT-1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol to triglycerides, disrupting lipid metabolism. The selective inhibition of DGAT-1 by this compound is attributed to its unique chemical structure, which allows it to interact specifically with the enzyme’s active site . Additionally, this compound’s antimalarial activity is believed to involve interactions with biomolecules essential for the survival and replication of Plasmodium species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity against DGAT-1 over extended periods, indicating its stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DGAT-1, leading to reduced triglyceride synthesis and potential therapeutic benefits for metabolic disorders . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and safe dosage ranges is essential for developing this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT-1, the compound affects the synthesis of triglycerides, a crucial component of lipid metabolism . This inhibition can alter metabolic flux and metabolite levels, impacting overall energy homeostasis. Additionally, the interactions of this compound with enzymes and cofactors involved in lipid metabolism further elucidate its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into the localization and accumulation of this compound within different tissues, influencing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall efficacy as an inhibitor of DGAT-1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aphadilactone C involves a multi-step reaction process.
Step 1: Caesium carbonate, triphenyl-arsane, and (1,1’-bis(diphenylphosphino)ferrocene)palladium (II) dichloride are used in a reaction with water, tetrahydrofuran, and N,N-dimethyl-formamide under an inert atmosphere at 20°C for 0.25 hours.
Step 2: Tetrabutyl ammonium fluoride is added to tetrahydrofuran and reacted for 6 hours at 20°C under an inert atmosphere.
Step 3: Dichloromethane is used with a molecular sieve under an inert atmosphere at 0°C for 0.17 hours, followed by a reaction at 0-20°C for 2 hours.
Step 4: Triethylamine and dichloromethane are reacted for 10 hours at 20°C.
Step 5: Lithium hexamethyldisilazane is added to tetrahydrofuran and reacted for 3 hours at -40°C, followed by a reaction at -78 to -40°C for 2.17 hours.
Step 6: Pyridinium p-toluenesulfonate is added to acetone and water, and the reaction is carried out for 4 hours at 20°C.
Step 7: Manganese (IV) oxide is added to dichloromethane and reacted for 16 hours at 20°C.
Step 8: Toluene-4-sulfonic acid is added to dichloromethane and reacted for 3 hours at 20°C.
Step 9: 2,6-di-tert-butyl-4-methyl-phenol is added to toluene and reacted for 17 hours at 170°C in a sealed tube under an inert atmosphere.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Aphadilactone C undergoes various chemical reactions, including:
Oxidation: Involves the use of reagents like manganese (IV) oxide.
Substitution: Involves the use of reagents like tetrabutyl ammonium fluoride and triethylamine.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide in dichloromethane at 20°C.
Substitution: Tetrabutyl ammonium fluoride in tetrahydrofuran at 20°C; triethylamine in dichloromethane at 20°C.
Major Products Formed
The major products formed from these reactions are intermediates in the multi-step synthesis of this compound, leading to the final diterpenoid dimer structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aphadilactone A: Another diterpenoid dimer with similar DGAT-1 inhibitory activity.
Aphadilactone B: Exhibits similar biological activities but with different potency.
Aphadilactone D: Shares structural similarities and biological activities with Aphadilactone C.
Uniqueness
This compound is unique due to its potent and selective inhibition of DGAT-1, with a high selectivity index (>217) compared to other similar compounds . Its significant antimalarial activity further distinguishes it from other diterpenoid dimers .
Propriétés
IUPAC Name |
(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-DZSKZOOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Aphadilactone C?
A: this compound is a diterpenoid dimer with an unprecedented carbon skeleton. [] Its absolute configuration was determined to be 5S,11S,5'S,11'S. [] The paper mentions that the structure was elucidated using a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental circular dichroism (CD) spectra, and electronic circular dichroism (ECD) calculations. [] Unfortunately, the specific details regarding molecular formula, weight, and individual spectroscopic data points are not provided in the abstracts.
Q2: Are there any known structure-activity relationship (SAR) studies involving this compound or its analogs?
A: While the provided abstracts don't delve into specific SAR studies around this compound, one research paper investigates the role of the lactone group in its inhibitory activity. [] Researchers designed and synthesized analogs (compounds 5-8) where the lactone group of this compound was introduced into the structures of PF-04620110 and AZD-7687, known DGAT-1 inhibitors. [] Interestingly, these analogs lost their inhibitory activity against DGAT-1. [] This finding suggests that the lactone group in this compound might not be mimicking the carboxylic group present in PF-04620110 and AZD-7687, pointing towards a potentially different mechanism of action. [] This highlights the importance of the lactone group and its specific environment for this compound's biological activity and provides a starting point for further SAR investigations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




